molecular formula C19H14N4O2 B3720368 2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one

2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one

Cat. No.: B3720368
M. Wt: 330.3 g/mol
InChI Key: WKZGGOPDYNPGIF-UHFFFAOYSA-N
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Description

2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For example, phenylhydrazine can react with acetylacetone under acidic conditions to form 3-phenyl-5-oxo-4H-pyrazole.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of a β-diketone with urea or thiourea. For instance, the reaction of benzoylacetone with urea in the presence of a base can yield 4-phenyl-6-oxo-1,6-dihydropyrimidine.

    Coupling of Pyrazole and Pyrimidine Rings: The final step involves coupling the pyrazole and pyrimidine rings. This can be achieved through a condensation reaction between 3-phenyl-5-oxo-4H-pyrazole and 4-phenyl-6-oxo-1,6-dihydropyrimidine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted pyrazole and pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are particularly interested in its ability to inhibit specific enzymes and pathways involved in disease processes.

Medicine

In medicine, this compound is explored as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in cell proliferation, such as kinases and proteases.

    Receptors: It may bind to receptors involved in signal transduction, such as G-protein-coupled receptors.

    Pathways: The compound may affect pathways involved in inflammation, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one: Similar structure but with a methyl group instead of a phenyl group.

    2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-2-one: Similar structure but with a different position of the carbonyl group.

Uniqueness

2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c24-17-11-15(13-7-3-1-4-8-13)20-19(21-17)23-18(25)12-16(22-23)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZGGOPDYNPGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=NC(=CC(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one
Reactant of Route 2
2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one
Reactant of Route 3
Reactant of Route 3
2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one
Reactant of Route 4
2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one
Reactant of Route 5
2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one
Reactant of Route 6
2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one

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